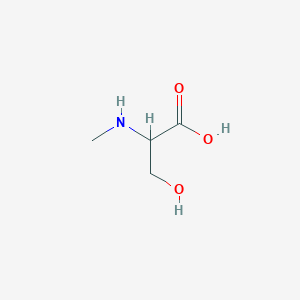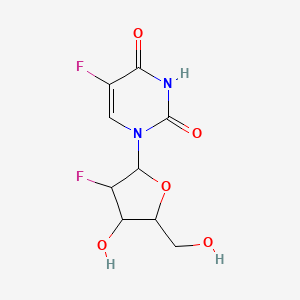
2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- is a synthetic nucleoside analog. This compound is known for its antiviral and anticancer properties, making it a significant subject of research in medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- involves multiple stepsThe final step involves the coupling of the modified sugar with the pyrimidine base under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrimidine ring.
Reduction: This reaction can alter the oxidation state of the compound, affecting its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of herpes simplex virus and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyluracil
- 2’-Deoxy-2’-fluoro-N1-methyluridine
- 2’-Deoxy-2’-fluoro-N1-methyladensoine
- 2’-Deoxy-2’-fluoro-N1-methyl inosine
- 2’-Deoxy-2’-fluoro-beta-D-arabinocytidine
Uniqueness
Compared to these similar compounds, 2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- stands out due to its dual antiviral and anticancer properties. Its unique structure allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in both antiviral and anticancer research .
Propriétés
IUPAC Name |
5-fluoro-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURNODSOJKSTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
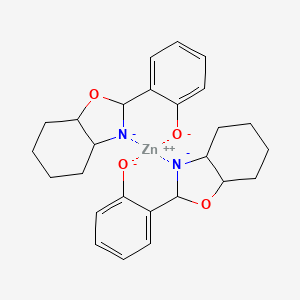
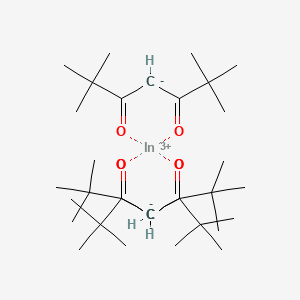
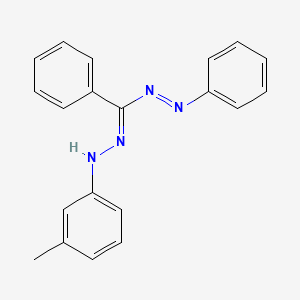
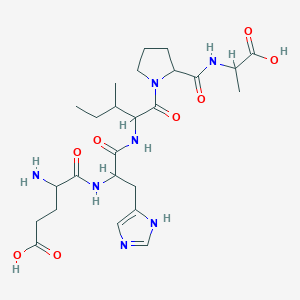
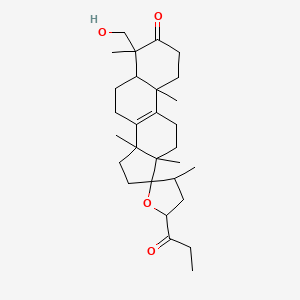
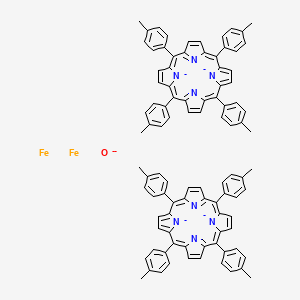
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
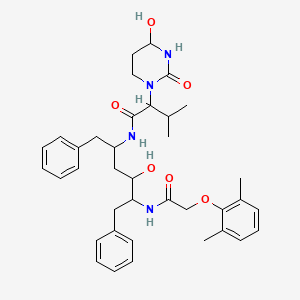
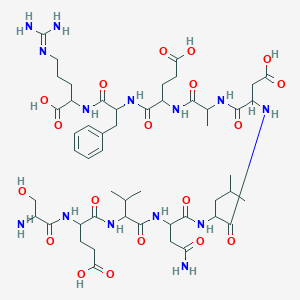
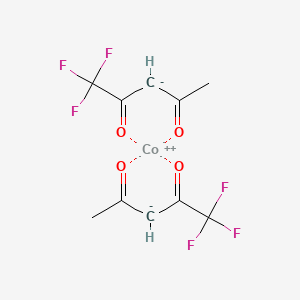
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
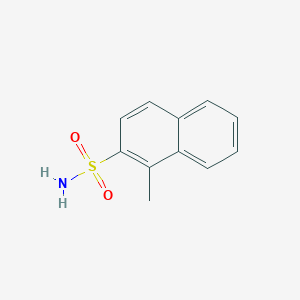
![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
